molecular formula C16H18ClN3O3 B2855288 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide CAS No. 1448056-29-8

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide

Cat. No.: B2855288
CAS No.: 1448056-29-8
M. Wt: 335.79
InChI Key: HJDXGSSCHGATSN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a diethoxypyrimidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a nitration reaction to form 4-chloronitrobenzene. This is followed by a reduction reaction to yield 4-chloroaniline.

    Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate is synthesized by reacting 2,4-dichloropyrimidine with ethanol under basic conditions to form 2,4-diethoxypyrimidine.

    Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the pyrimidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the acetamide.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    2-(4-chlorophenyl)-N-(2,4-dipropoxypyrimidin-5-yl)acetamide: Similar structure but with propoxy groups instead of ethoxy groups.

Uniqueness

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide is unique due to its specific combination of chlorophenyl and diethoxypyrimidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2,4-diethoxypyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-3-22-15-13(10-18-16(20-15)23-4-2)19-14(21)9-11-5-7-12(17)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXGSSCHGATSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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